

# An In-depth Technical Guide to the Chemical Properties of Tyrosyl-Alanine

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the core chemical properties of the dipeptide Tyrosyl-Alanine (**Tyr-Ala**). Composed of the amino acids tyrosine and alanine, this dipeptide is a product of protein catabolism. While its specific biological signaling roles are not extensively documented, understanding its fundamental chemical characteristics is crucial for research in proteomics, metabolomics, and drug development. This document summarizes key physicochemical data, outlines detailed experimental protocols for property determination, and presents a logical framework for its metabolic fate.

## **Physicochemical Properties**

The chemical properties of Tyrosyl-Alanine are dictated by its constituent amino acids: the aromatic, polar tyrosine and the small, nonpolar alanine. These residues impart a unique combination of characteristics to the dipeptide.

## Structure and Identification

- IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid[1]
- Molecular Formula: C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub>[1]
- Molecular Weight: 252.27 g/mol [1]



• CAS Number: 730-08-5[1]

## **Quantitative Physicochemical Data**

The following table summarizes key quantitative data for Tyrosyl-Alanine. It is important to note that many of these values are predicted through computational models and await experimental verification.

Property	Value	Source	Notes
pKa (Strongest Acidic)	3.55	ChemAxon (Predicted)	Refers to the α-carboxyl group.
pKa (Strongest Basic)	8.02	ChemAxon (Predicted)	Refers to the α-amino group.
Isoelectric Point (pl)	~5.79	Calculated	Estimated as the average of the two pKa values.
Water Solubility	2.03 g/L	ALOGPS (Predicted)	
LogP	-2.1	ALOGPS (Predicted)	Indicates high hydrophilicity.
Melting Point	230 °C (decomposes)		
Polar Surface Area	112.65 Ų	ChemAxon (Predicted)	
Hydrogen Bond Donor Count	4	ChemAxon (Predicted)	
Hydrogen Bond Acceptor Count	5	ChemAxon (Predicted)	_
Rotatable Bond Count	5	ChemAxon (Predicted)	_

## **Experimental Protocols**



Detailed experimental validation of the predicted physicochemical properties is essential for rigorous scientific research. The following sections outline standardized protocols for determining the pKa and solubility of dipeptides like Tyrosyl-Alanine.

## **Determination of pKa by Potentiometric Titration**

This protocol describes the determination of the acid dissociation constants (pKa) of Tyrosyl-Alanine by monitoring pH changes upon titration with a strong base.

#### Materials:

- Tyrosyl-Alanine sample
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH), standardized
- Deionized water
- · Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

#### Procedure:

- Sample Preparation: Accurately weigh a known amount of Tyrosyl-Alanine and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).
- Acidification: Add a stoichiometric excess of 0.1 M HCl to the Tyrosyl-Alanine solution to ensure all ionizable groups are fully protonated.
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing 0.1 M NaOH above the beaker.



- Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record the new pH value and the total volume of NaOH added.
- Data Analysis: Plot the recorded pH values against the equivalents of NaOH added. The
  resulting titration curve will show inflection points corresponding to the pKa values of the αcarboxyl and α-amino groups. The pKa is the pH at which half of the respective group has
  been deprotonated.

## Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of Tyrosyl-Alanine in water.

#### Materials:

- Tyrosyl-Alanine sample
- Deionized water
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

#### Procedure:

- Sample Preparation: Add an excess amount of Tyrosyl-Alanine to a known volume of deionized water in a sealed container.
- Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.



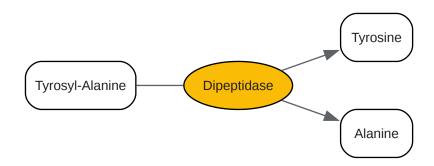
- Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a known volume of deionized water.
- Quantification: Determine the concentration of Tyrosyl-Alanine in the diluted supernatant
  using a validated analytical method such as HPLC with UV detection or UV-Vis
  spectrophotometry by comparing the signal to a standard curve of known concentrations.
- Calculation: Calculate the original concentration in the undissolved sample to determine the aqueous solubility in g/L or mol/L.

## **Biological Context and Metabolic Fate**

While specific signaling pathways for Tyrosyl-Alanine have not been elucidated, its metabolic fate is likely intertwined with the well-established pathways of its constituent amino acids, tyrosine and alanine. Tyrosyl-Alanine is an incomplete breakdown product of protein digestion or catabolism.[2] Once formed, it is likely further hydrolyzed into its constituent amino acids by peptidases.

## **Enzymatic Degradation**

Dipeptidases present in various tissues and on the brush border of the small intestine are responsible for the hydrolysis of dipeptides into free amino acids. This process is crucial for the absorption and subsequent utilization of amino acids from dietary proteins.



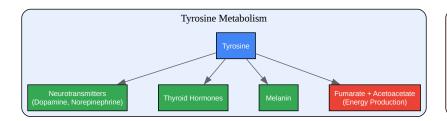
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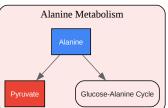
Enzymatic hydrolysis of Tyrosyl-Alanine.



## **Metabolic Pathways of Constituent Amino Acids**

Following hydrolysis, tyrosine and alanine enter their respective metabolic pathways. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones, and can also be degraded to produce energy.[3][4][5] Alanine plays a key role in the glucose-alanine cycle for transporting amino groups to the liver and is readily converted to pyruvate for entry into central carbon metabolism.





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